2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pranlukast-d4 is a deuterated form of Pranlukast, a cysteinyl leukotriene receptor-1 antagonist. It is primarily used in the treatment of asthma and allergic rhinitis by inhibiting the action of leukotrienes, which are inflammatory mediators in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pranlukast-d4 involves the incorporation of deuterium atoms into the Pranlukast molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions can vary, but typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Pranlukast-d4 follows similar principles as its laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
Pranlukast-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pranlukast-d4 can lead to the formation of various oxygenated derivatives, while reduction can yield deuterated analogs with different hydrogenation levels .
Scientific Research Applications
Pranlukast-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of deuterated compounds.
Biology: Employed in studies to understand the metabolic pathways and biological effects of leukotriene receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases beyond asthma and allergic rhinitis.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery and development.
Mechanism of Action
Pranlukast-d4 exerts its effects by selectively antagonizing leukotriene D4 at the cysteinyl leukotriene receptor, CysLT1, in the human airway. This inhibition prevents airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus. The molecular targets involved include the cysteinyl leukotriene receptor 1, tumor necrosis factor, interleukin-5, eosinophil cationic protein, nuclear factor NF-kappa-B, and mucin-2 .
Comparison with Similar Compounds
Pranlukast-d4 is similar to other cysteinyl leukotriene receptor antagonists such as Montelukast and Zafirlukast. it is unique in its deuterated form, which can offer advantages in terms of metabolic stability and reduced side effects. The similar compounds include:
Montelukast: Another cysteinyl leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Properties
Molecular Formula |
C27H27N5O4 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-N-[4-oxo-2-(tetrazolidin-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide |
InChI |
InChI=1S/C27H27N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17,26,29-32H,4-5,9,16H2,(H,28,34)/i12D,13D,14D,15D |
InChI Key |
REJPURHLQKBPCX-YTAQVSDTSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)NC2=CC=CC3=C2OC(=CC3=O)C4NNNN4)[2H])[2H])OCCCCC5=CC=CC=C5)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5NNNN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.